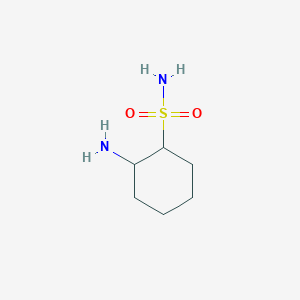

2-Aminocyclohexane-1-sulfonamide

Description

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

2-aminocyclohexane-1-sulfonamide |

InChI |

InChI=1S/C6H14N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4,7H2,(H2,8,9,10) |

InChI Key |

VYECHIIVAZFIRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)N)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Aminocyclohexane 1 Sulfonamide

Diverse Synthetic Routes to the 2-Aminocyclohexane-1-sulfonamide Core Structure

The synthesis of the this compound framework can be achieved through various strategic approaches that involve either the construction and subsequent functionalization of the cyclohexane (B81311) ring or the direct introduction of the requisite amino and sulfonamide groups onto a pre-existing carbocycle.

Strategies for Cyclohexane Ring Construction and Functionalization

The primary challenge in synthesizing this compound lies in the vicinal (1,2-) placement of the amino and sulfonamide functionalities on the cyclohexane ring. Strategies often commence from readily available precursors like cyclohexene (B86901) or its derivatives.

A prevalent method involves the epoxidation of cyclohexene to form cyclohexene oxide. wikipedia.org This epoxide is a versatile intermediate, as its strained three-membered ring is susceptible to regioselective ring-opening by various nucleophiles. scielo.org.mx Reaction with an amine nucleophile, for instance, yields a trans-2-aminocyclohexanol, a key precursor where the hydroxyl group can be subsequently converted into a sulfonamide moiety. researchgate.netresearchgate.net The regioselectivity of this ring-opening is influenced by steric and electronic factors, as well as the choice of catalyst. scielo.org.mxnih.gov

Alternatively, direct aziridination of cyclohexene derivatives can install the nitrogen functionality. nih.gov For example, using 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one as a nitrogen donor in the presence of an oxidizing agent like PhI(OAc)₂, a bicyclic aziridine (B145994) can be formed on the cyclohexene backbone. This aziridine can then be opened to reveal the amine, with the other carbon atom available for sulfonylation. nih.gov

Another approach begins with the direct sulfonation of the cyclohexane ring. The reaction of cyclohexane with a mixture of sulfur dioxide and chlorine can produce cyclohexanesulfonyl chlorides. google.com While this reaction can lead to a mixture of isomers, it provides a direct route to a functionalized ring that can then undergo amination. A more controlled sulfonation can be achieved starting from cyclohexene, which can be converted to trans-1,2-cyclohexanedisulfonic acid via a cyclic trithiocarbonate (B1256668) intermediate, followed by oxidation. uol.de One of the sulfonic acid groups can then be converted to a sulfonamide and the other to an amine.

One study reports the synthesis of N-substituted phenyl-2-hydroxy-cycloalkylsulfonamides, which can be acylated to form 2-acyloxycyclohexylsulfonamides. mdpi.com These hydroxy-sulfonamides are valuable intermediates, as the hydroxyl group can be converted to an amino group via standard organic transformations, such as a Mitsunobu reaction followed by reduction, to furnish the desired this compound scaffold.

Methods for Introducing Sulfonamide and Amine Moieties

The formation of the sulfonamide group is a cornerstone of these synthetic pathways. The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct. mdpi.com This can be applied by reacting a 2-aminocyclohexanesulfonyl chloride with an amine or, more commonly, by reacting a suitable sulfonyl chloride with a 2-aminocyclohexane derivative.

Modern methods provide alternatives to sulfonyl chlorides. Sodium sulfinates can be coupled with amines or ammonia (B1221849) under metal-free conditions to form sulfonamides. scielo.org.mx For instance, an oxidative coupling between a thiol and an amine can directly yield the sulfonamide bond, bypassing the need for pre-functionalized reagents like sulfonyl chlorides. researchgate.net This could be envisioned starting from a 2-aminocyclohexanethiol.

The introduction of the amine group often relies on the reduction of other nitrogen-containing functional groups. Nitro groups or azides can serve as masked amines. researchgate.net For example, the ring-opening of cyclohexene oxide with sodium azide, followed by reduction, provides a route to trans-2-aminocyclohexanol. researchgate.net Similarly, amino acids can be used as chiral precursors for the amine functionality, bringing inherent stereochemistry to the synthesis. nih.govnih.gov

The table below summarizes some common reactions for forming the key functional groups.

| Reaction Type | Starting Materials | Reagents | Product Moiety |

| Sulfonamide Formation | Amine, Sulfonyl Chloride | Base (e.g., Pyridine (B92270), Triethylamine) | Sulfonamide |

| Sulfonamide Formation | Sodium Sulfinate, Amine | Oxidant (e.g., I₂, H₂O₂) | Sulfonamide |

| Amine Formation | Azide | Reducing Agent (e.g., H₂/Pd, LiAlH₄) | Primary Amine |

| Amine Formation | Nitro Compound | Reducing Agent (e.g., H₂/Pd, SnCl₂) | Primary Amine |

| Vicinal Amino Alcohol | Epoxide, Amine | Acid or Base Catalyst | β-Amino Alcohol |

Electrochemical and Green Chemistry Approaches in Synthesis

In recent years, significant efforts have been directed toward developing more sustainable and environmentally benign synthetic methods. Electrochemical synthesis has emerged as a powerful tool, avoiding the need for stoichiometric chemical oxidants. nih.gov The direct difunctionalization of alkenes, such as cyclohexene, is a prime example. An electrochemical three-component reaction involving an alkene, a sulfinate, and an amine can directly generate β-amino sulfones. acs.org Similarly, the electrochemical oxidative aminosulfenylation of alkenes uses thiols and N-nucleophiles to form C-S and C-N bonds in a single, oxidant-free step. nih.gov These methods offer high atom economy and milder reaction conditions compared to traditional approaches.

Green chemistry principles are also being applied to classical sulfonamide synthesis. The use of water as a solvent, often with dynamic pH control, provides an environmentally friendly alternative to organic solvents. sci-hub.se Reactions can be performed with equimolar amounts of amines and sulfonyl chlorides, with the product often precipitating from the aqueous solution upon acidification, simplifying purification. sci-hub.se Other green approaches include microwave-assisted or ultrasound-assisted synthesis, which can accelerate reaction rates and improve yields. researchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques

The this compound structure contains at least two stereocenters (at C1 and C2), leading to the possibility of multiple stereoisomers. Controlling the absolute and relative configuration of these centers is a critical aspect of its synthesis, particularly for applications where specific stereoisomers are required.

Enantioselective Approaches for Chiral Induction

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved by using chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material.

One effective strategy involves the desymmetrization of a meso starting material. For instance, the rearrangement of meso-cyclohexene oxides mediated by chiral lithium amide bases can produce enantiomerically enriched allylic alcohols. nih.govdocumentsdelivered.com These chiral alcohols are versatile intermediates that can be further elaborated to introduce the second functionality with controlled stereochemistry. rsc.org Catalytic asymmetric epoxidation of cyclic enones, followed by further transformations, also provides a pathway to enantiopure cyclohexane derivatives. nih.gov

Chiral auxiliaries are commonly employed to direct the stereochemical outcome of a reaction. For example, amino acids, which are readily available in enantiopure form, can be used as the source of the amine group, guiding the formation of subsequent stereocenters. nih.gov Similarly, chiral sulfinyl compounds, such as Ellman's auxiliary (tert-butanesulfinamide), are powerful tools in the asymmetric synthesis of chiral amines and can be applied to control the stereochemistry of the amino group introduced onto the cyclohexane ring. acs.org

Chiral resolution is a classical technique used to separate a racemic mixture into its constituent enantiomers. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine like (R,R)-1,2-diaminocyclohexane. uol.de The resulting diastereomers, having different physical properties, can be separated by crystallization. Modern chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using chiral stationary phases, are also highly effective for the analytical and preparative separation of enantiomers. acs.org

Diastereoselective Control in Multi-Chiral Center Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple chiral centers. For this compound, this primarily concerns the cis or trans relationship between the amino and sulfonamide groups.

Substrate-controlled diastereoselection is a powerful strategy. The ring-opening of cyclohexene oxide with nucleophiles, such as azides or amines, typically proceeds via an Sₙ2 mechanism, resulting in an anti-addition and the formation of a trans-1,2-disubstituted product. researchgate.netresearchgate.net This inherent diastereoselectivity makes epoxides excellent starting materials for accessing trans-2-aminocyclohexane-1-sulfonamide derivatives.

Similarly, the stereoselective aziridination of a cyclohexene precursor can be directed by existing functional groups on the ring. nih.gov Allylic or homoallylic hydroxyl groups can direct the incoming nitrogen source through hydrogen bonding, leading to a specific diastereomer. The steric bulk of substituents also plays a crucial role in determining the face of the double bond to which the addition occurs. nih.gov

Reagent-controlled methods can also dictate the diastereochemical outcome. For example, intermolecular aminosulfonylation of cyclic alkenes like cyclohexene has been shown to proceed with high diastereoselectivity (dr > 20:1) in certain cases, leading preferentially to the anti addition product. acs.org The choice of catalyst and reaction conditions in cascade reactions, such as a Michael-aldol cascade to form a functionalized cyclohexanone (B45756) ring, can also provide excellent diastereocontrol. beilstein-journals.orgnih.gov

The table below highlights key stereoselective strategies applicable to the synthesis of the target scaffold.

| Stereoselective Strategy | Method | Typical Outcome |

| Enantioselective | Chiral base-mediated epoxide rearrangement | Enantioenriched allylic cyclohexenols |

| Enantioselective | Chiral Resolution (e.g., with tartaric acid) | Separation of (R,R) and (S,S) enantiomers |

| Enantioselective | Chiral Chromatography (e.g., SFC) | Isolation of pure enantiomers |

| Diastereoselective | Nucleophilic opening of cyclohexene oxide | trans-1,2-disubstituted products |

| Diastereoselective | Directed aziridination of cyclohexenol | syn or anti products depending on directing group |

| Diastereoselective | Intermolecular aminosulfonylation of cyclohexene | High dr for anti product |

Derivatization Strategies for Structural Analogue Libraries

The creation of structural analogue libraries from this compound is pivotal for exploring structure-activity relationships. The molecule possesses three primary sites for modification: the primary amine, the sulfonamide nitrogen, and the cyclohexane ring. Strategic derivatization at these positions allows for a systematic evaluation of how different chemical features influence its properties.

N-Alkylation and Acylation of the Amine Moiety

The primary amine on the cyclohexane ring is a highly nucleophilic center, making it a prime target for derivatization. cbijournal.comresearchgate.net Standard reactions such as N-alkylation and N-acylation are readily applicable to introduce a wide array of substituents. wikipedia.org

N-Alkylation: This process involves the reaction of the amine with alkylating agents, most commonly alkyl halides. wikipedia.org The reaction typically proceeds via an SN2 mechanism. researchgate.net To avoid over-alkylation, which can lead to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts, reaction conditions must be carefully controlled. wikipedia.org Using a molar excess of the amine or employing alternative methods like reductive amination can favor mono-alkylation. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is an effective strategy for producing secondary amines.

N-Acylation: The acylation of the primary amine to form an amide is a robust and high-yielding transformation. This is typically achieved by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. wikipedia.org This reaction, a variant of the Schotten-Baumann reaction, is generally fast and efficient. wikipedia.org The resulting amides are often stable, crystalline solids, which can simplify purification.

The table below illustrates potential derivatization reactions at the amine moiety.

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Methyl Iodide | N-Methyl-2-aminocyclohexane-1-sulfonamide |

| N-Alkylation | Benzyl Bromide | N-Benzyl-2-aminocyclohexane-1-sulfonamide |

| Reductive Amination | Acetone | N-Isopropyl-2-aminocyclohexane-1-sulfonamide |

| N-Acylation | Acetyl Chloride | N-(1-sulfamoylcyclohexan-2-yl)acetamide |

| N-Acylation | Benzoyl Chloride | N-(1-sulfamoylcyclohexan-2-yl)benzamide |

Modifications on the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) offers another site for derivatization, although its nitrogen is significantly less nucleophilic than the primary amine. Modification at this position typically requires more forcing conditions or a strategy where the more reactive primary amine is first protected.

N-Alkylation of the Sulfonamide: Direct alkylation of the sulfonamide nitrogen can be achieved using strong bases to deprotonate the nitrogen, followed by reaction with an electrophile like an alkyl halide. organic-chemistry.org However, in the presence of the free primary amine, selective alkylation of the sulfonamide is challenging. A common strategy involves first protecting the primary amine (e.g., as a Boc-carbamate), then performing the sulfonamide alkylation, and finally deprotecting the amine. This multi-step process allows for the synthesis of N-alkylsulfonamides. nih.gov

Formation of Substituted Sulfonamides: The sulfonamide nitrogen can react with various electrophiles beyond simple alkyl halides. For instance, reaction with different sulfonyl chlorides in the presence of a base can lead to the formation of di-sulfonated products, although this is less common. More sophisticated transformations can introduce complex heterocyclic or functionalized aryl groups onto the sulfonamide nitrogen, significantly expanding the chemical diversity of the analogue library.

The table below provides examples of derivatization at the sulfonamide nitrogen, assuming the primary amine is appropriately protected.

| Reaction Type | Reagent Example | Product Class (Post-Deprotection) |

| N-Alkylation | Ethyl Iodide | 2-Amino-N-ethylcyclohexane-1-sulfonamide |

| N-Arylation | 4-Fluoronitrobenzene | 2-Amino-N-(4-nitrophenyl)cyclohexane-1-sulfonamide |

| N-Acylation | Acetic Anhydride | N-((2-aminocyclohexyl)sulfonyl)acetamide |

Substitution on the Cyclohexane Ring and Other Functional Group Introductions

Introducing substituents directly onto the saturated cyclohexane ring of this compound is synthetically challenging and often impractical. Such modifications are typically incorporated by selecting a different, appropriately substituted starting material for the synthesis.

For example, to create analogues with substituents at the 4-position of the cyclohexane ring, one would not typically start with this compound. Instead, the synthesis would commence from a 4-substituted cyclohexanone. This precursor would then be carried through a synthetic sequence to install the amine and sulfonamide functionalities, preserving the substituent on the ring. This approach allows for the introduction of a wide variety of functional groups, including alkyl, aryl, hydroxyl, or keto groups, providing access to a rich library of analogues with diverse steric and electronic properties. This strategy underscores the importance of retrosynthetic analysis in planning the synthesis of complex analogue libraries.

Methodological Advancements in Scale-Up for Academic Research

Transitioning the synthesis of this compound and its derivatives from a small, exploratory scale to a larger, multi-gram scale for in-depth academic research presents several methodological challenges. Key considerations include reaction efficiency, purification, and safety.

Advancements in this area focus on developing robust and reproducible procedures. For the core synthesis, which may involve the reaction of an amine with a sulfonyl chloride, optimizing solvent choice, temperature control, and reagent addition rates is crucial for maximizing yield and minimizing byproducts on a larger scale. cbijournal.comresearchgate.net

Purification methods often need to be adapted for scale-up. While column chromatography is feasible for small quantities, it becomes cumbersome and expensive for multi-gram batches. Developing reliable crystallization or precipitation methods is often a primary goal for academic scale-up, as it provides a more efficient and economical means of obtaining pure material.

Modern synthetic methodologies are also being explored for more efficient synthesis. For example, flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers advantages in terms of safety, reaction control, and ease of scaling. ijarsct.co.in By precisely controlling reaction parameters in a mesoreactor, yields can be improved, and waste can be reduced, making it an attractive option for the multi-gram synthesis of sulfonamide derivatives. ijarsct.co.inresearchgate.net These advancements enable the production of sufficient quantities of key compounds for comprehensive biological evaluation or further chemical elaboration.

Computational and Theoretical Investigations of 2 Aminocyclohexane 1 Sulfonamide and Its Analogues

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For sulfonamides, these methods elucidate conformational preferences and predict spectroscopic characteristics that are crucial for their identification and characterization.

The three-dimensional structure of a molecule is critical to its function. For analogues of 2-aminocyclohexane-1-sulfonamide, conformational analysis reveals the most stable arrangements of atoms and the energy barriers between them.

Studies on similar structures, such as 1-aminocyclohexane-1-carboxylic acid, have shown that the cyclohexane (B81311) ring typically adopts a stable chair conformation. rsc.org The conformation of the sulfonamide group itself, however, presents distinct features compared to the more common amide bond found in peptides. psu.edu A systematic analysis using ab initio molecular orbital theory on model sulfonamides reveals several key differences:

Torsional Angles: The torsion angle around the S-N bond in the most stable conformers is found to be approximately -100° and 60°, which is significantly different from the typical 180° (trans) and 0° (cis) angles of a peptide bond. psu.edu

Rotational Barriers: The energy barrier for rotation around the S-N bond is considerably lower than that of a peptide C-N bond, indicating that sulfonamido compounds are inherently more flexible. psu.edu

Nitrogen Geometry: The sulfonamide nitrogen atom typically exhibits a pyramidal geometry, in contrast to the generally planar arrangement of a peptide bond. psu.edu

The presence of nearby functional groups can further influence these preferences. For instance, in ortho-toluensulfonamide, weak attractive interactions between the nitrogen lone pair and the methyl hydrogens cause the amino group to adopt a gauche orientation. mdpi.comnih.gov In most other simple benzenesulfonamides, the amino group lies perpendicular to the aromatic plane. mdpi.comnih.gov Despite these intrinsic preferences in the isolated state, the conformations of sulfonamides within a protein's binding pocket can differ, with the energy cost of adopting a less favorable conformation being offset by stabilizing interactions with the receptor. nih.gov

| Property | Sulfonamide Bond (-SO₂-NH-) | Amide (Peptide) Bond (-CO-NH-) |

|---|---|---|

| Preferred Torsion Angle (ω) | Approx. -100° and 60° psu.edu | Approx. 180° (trans) and 0° (cis) psu.edu |

| Rotational Energy Barrier | Lower, more flexible psu.edu | Higher, more rigid |

| Nitrogen Atom Geometry | Pyramidal psu.edu | Planar psu.edu |

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net Theoretical calculations of rotational constants and ¹⁴N nuclear quadrupole coupling constants have been instrumental in the unambiguous identification of specific conformers of benzenesulfonamide (B165840) and its derivatives from rotational spectra. mdpi.comnih.gov

Furthermore, DFT calculations can accurately model the vibrational spectra (e.g., Infrared and Raman) of sulfonamides. Studies on various sulfonamide drugs in the solid state have shown that DFT can reproduce experimental crystal structures and clarify their polymorphic forms. researchgate.net This allows for the precise assignment of vibrational modes, accounting for intermolecular interactions like hydrogen bonds within the crystal lattice that can alter these modes. researchgate.net The combination of experimental spectroscopy with theoretical calculations provides a powerful approach for detailed structural elucidation. researchgate.net

| Parameter | Theoretical Value | Experimental Value |

|---|---|---|

| Rotational Constant A (MHz) | 2311 | 2299.824(2) mdpi.com |

| Rotational Constant B (MHz) | 1208 | 1204.090(1) mdpi.com |

| Rotational Constant C (MHz) | 813 | 812.339(1) mdpi.com |

| V₃ Barrier to CH₃ Torsion (kJ/mol) | - | 6.356(6) mdpi.com |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. It is a cornerstone of structure-based drug design, used for virtual screening of compound libraries and for hypothesizing the binding mode of potential inhibitors.

Before a docking protocol can be reliably used, it must be validated to ensure it can accurately predict the correct binding pose of a ligand. Several methods are commonly employed for validation:

Re-docking: A ligand from a known protein-ligand co-crystal structure is extracted and then docked back into the protein's binding site. The protocol is considered successful if it can reproduce the crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. nih.govacs.org

Decoy Sets: A set of compounds presumed to be inactive (decoys) is seeded with a small number of known active compounds. nih.gov The docking protocol is then used to screen this library. A successful protocol will rank the active compounds significantly higher than the decoys, a performance that can be quantified using metrics like enrichment factors or Receiver Operating Characteristic (ROC) curves. nih.gov

Various docking programs such as Glide, GOLD, FlexX, and Surflex, along with different scoring functions, have been evaluated for their performance with sulfonamide targets like dihydropteroate (B1496061) synthase and carbonic anhydrase. nih.govnih.gov For example, a docking protocol in the Molecular Operating Environment (MOE) software was validated by successfully re-docking a co-crystallized sulfonamide ligand into its target protein. nih.gov

| Validation Method | Description | Success Metric |

|---|---|---|

| Pose Selection (Re-docking) | Docking a known ligand back into its receptor from a co-crystal structure. nih.gov | Root Mean Square Deviation (RMSD) < 2.0 Å from the crystal pose. nih.govacs.org |

| Virtual Screening (Decoy Sets) | Screening a library of inactive 'decoy' molecules seeded with known actives. nih.gov | High ranking of active compounds; Enrichment Factor; Area Under ROC Curve (AUC). nih.gov |

| Correlation with Affinity | Assessing the correlation between computed scores and experimental binding affinities. acs.org | Correlation coefficient (r²). |

For sulfonamide analogues, a primary target for docking studies is the metalloenzyme carbonic anhydrase (CA). The canonical binding mode for sulfonamide inhibitors in most CA isozymes is well-established. Docking studies consistently predict an orientation where the sulfonamide group binds to the catalytic zinc ion in the active site. cnr.itacs.org Key interactions typically include:

Coordination of the deprotonated sulfonamide nitrogen atom to the Zn²⁺ ion. cnr.itacs.org

A hydrogen bond network involving the sulfonamide SO₂ group and the backbone amide of a conserved threonine residue (e.g., Thr200 in hCAII). cnr.itnih.gov

Additional interactions with conserved residues such as Gln92, His94, Val121, and Leu198 that line the active site cavity. nih.govacs.org

Docking can also reveal unexpected binding modes. For example, the fluorophore dansylamide (B1669799) was found to bind to CAII with its bulky naphthyl ring inserted deep into a hydrophobic pocket, a mode that differs from many other sulfonamide inhibitors. nih.gov In addition to predicting the binding pose, docking programs calculate a score that estimates the binding affinity (e.g., in kcal/mol or as a unitless score). These scores are used to rank different compounds and prioritize them for synthesis and experimental testing. nih.govpeerj.com

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Designed Compound 2 | -8.2 nih.gov | Gln92, Thr200, Asn66, His94 nih.gov |

| Designed Compound 27 | -9.2 nih.gov | Gln92, Thr200, Asn66, His68 nih.gov |

| SLC-0111 (Reference) | - nih.gov | Thr200, Thr201, Gln92, Leu91, Val130 nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. This approach is crucial for assessing the stability of a docked pose and understanding the dynamic nature of the binding process.

MD simulations are frequently used to validate docking results. A docked complex is placed in a simulated physiological environment (water, ions) and its behavior is tracked, often for hundreds of nanoseconds. nih.gov The stability of the complex is assessed by monitoring metrics like the RMSD of the protein backbone and the ligand's heavy atoms. Low and stable RMSD values over the course of the simulation suggest a stable binding mode. acs.org

These simulations provide detailed insight into the persistence of key interactions. For sulfonamide-carbonic anhydrase complexes, MD has shown that the crucial coordination between the sulfonamide nitrogen and the active site zinc ion is maintained throughout the simulation, with the N-Zn²⁺ distance remaining constant. cnr.itacs.org Analysis of the simulation trajectory can also quantify the percentage of time specific hydrogen bonds are present, confirming their importance for complex stability. nih.gov

Finally, advanced techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be applied to MD trajectories to calculate the binding free energy. peerj.com This provides a more rigorous estimate of binding affinity than the scoring functions used in docking, accounting for solvation effects and entropic contributions. These calculations have been used to explain the selective affinity of certain sulfonamides for parasite enzymes over their human counterparts. peerj.com

Analysis of Protein-Ligand Complex Stability and Interactions

Understanding the stability of a protein-ligand complex and the specific molecular interactions that govern binding is fundamental to drug design. Molecular dynamics (MD) simulations and molecular docking are primary computational techniques used for this purpose. nih.govuzh.ch

MD simulations offer a dynamic view of the protein-ligand complex, revealing how the system behaves over time. elifesciences.org By simulating the motions of atoms, researchers can assess the stability of the ligand's binding pose, identify key intermolecular interactions, and observe conformational changes in both the protein and the ligand. uzh.chacs.org Analysis of the simulation trajectory, for instance by calculating the root-mean-square deviation (RMSD) of atomic positions, indicates whether the complex remains stable or undergoes significant structural changes. acs.org

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. sciforum.netmdpi.com This method uses scoring functions to estimate the binding affinity, with more negative scores typically indicating a more stable complex. sciforum.net The resulting docked poses highlight crucial interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that are responsible for the ligand's affinity and selectivity. acs.orgnih.gov For sulfonamide-based inhibitors, a common interaction involves the sulfonamide moiety coordinating with a zinc ion in the active site of metalloenzymes like carbonic anhydrase. acs.orgsciforum.net

Table 1: Representative Molecular Interactions for Sulfonamide Analogues in Protein Active Sites (Theoretical)

| Target Protein | Ligand/Scaffold | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase II | Benzenesulfonamide | Zn²⁺, Thr199, His94 | Metal Coordination, H-Bond, π-π Stacking | sciforum.net |

| Acetylcholinesterase | Carvacrol-derived sulfonamide | Asp74, Tyr341, Trp286 | H-Bond, π-π Stacking | nih.gov |

| Carbonic Anhydrase II | Sulfonamide photoprobe | Zn²⁺, Val135, Ala134 | Metal Coordination, van der Waals | acs.org |

In Silico Structure-Activity Relationship (SAR) Prediction and Ligand Design

Computational methods are pivotal in establishing structure-activity relationships (SAR), which describe how a molecule's chemical structure correlates with its biological activity. This knowledge is then used to design new, more effective ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govasm.org A QSAR model is a mathematical equation that correlates physicochemical properties or structural features of molecules, known as molecular descriptors, with their experimentally determined activities. nih.gov Descriptors can include properties like lipophilicity (logP), molar refractivity, and topological polar surface area (TPSA). asm.orgnih.gov

For a series of this compound analogues, a QSAR model could be developed to predict their inhibitory potency against a specific enzyme. nih.gov By analyzing the model, researchers can identify which structural features are most influential for activity, providing clear guidelines for designing new analogues with enhanced potency. nih.govnih.gov These models are validated using both internal and external sets of compounds to ensure their predictive power. nih.gov

Computational Assessment of Theoretical ADMET Properties (Exclusively Predictive, Non-Experimental)

A promising drug candidate must not only be potent but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.commdpi.com Predicting these properties computationally at an early stage is crucial to reduce late-stage failures in drug development. nih.gov A variety of in silico models and web-based tools are available to predict these pharmacokinetic and toxicity profiles based solely on a molecule's structure. mdpi.comnih.gov

For this compound and its analogues, these predictive models can estimate key parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 enzymes (key for metabolism), potential for causing mutations (AMES toxicity), and carcinogenicity. mdpi.commdpi.comnih.gov These predictions, while theoretical, are invaluable for prioritizing which analogues to synthesize and advance to experimental testing, focusing resources on compounds with a higher likelihood of success as drugs. sciforum.net

Table 4: Example of a Predictive In Silico ADMET Profile for a Hypothetical Sulfonamide Analogue

| ADMET Property | Predicted Value/Classification | Implication | Reference |

|---|---|---|---|

| Absorption | |||

| GI Absorption | High | Good oral bioavailability expected | mdpi.com |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause CNS side effects | mdpi.com |

| Metabolism | |||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway | nih.gov |

| Excretion | |||

| Water Solubility | Good | Facilitates renal clearance | mdpi.com |

| Toxicity | |||

| AMES Toxicity | Non-mutagen | Low risk of carcinogenicity | mdpi.comnih.gov |

| Carcinogenicity | Negative | Low risk of causing cancer | nih.gov |

Note: This table represents a sample output from predictive ADMET software and is for illustrative purposes only.

Mechanistic Insights into Molecular Target Modulation by 2 Aminocyclohexane 1 Sulfonamide

In Vitro Enzyme Inhibition Kinetics and Characterization

The study of in vitro enzyme inhibition kinetics is fundamental to understanding how a compound affects its biological target. This typically involves determining key parameters that quantify the inhibitor's potency and its mode of action.

Inhibition constants, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are crucial metrics for evaluating the potency of an inhibitor. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. The Ki value is a more absolute measure of binding affinity, independent of substrate concentration for competitive inhibitors.

Table 1: Hypothetical Inhibition Constants for 2-Aminocyclohexane-1-sulfonamide against Selected Enzyme Isoforms (Note: The following data is illustrative and not based on actual experimental results for this compound.)

| Target Enzyme Isoform | IC50 (nM) | Ki (nM) |

|---|---|---|

| Carbonic Anhydrase I | Data not available | Data not available |

| Carbonic Anhydrase II | Data not available | Data not available |

| Carbonic Anhydrase IX | Data not available | Data not available |

Determining the mechanism of inhibition reveals how the compound interacts with the enzyme and its substrate. Common mechanisms include competitive, non-competitive, uncompetitive, and mixed inhibition. This is typically investigated by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor. For the broader class of sulfonamides, a common mechanism is competitive inhibition, where the inhibitor vies with the endogenous substrate for binding to the enzyme's active site. For instance, antibacterial sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, mimicking the natural substrate, para-aminobenzoic acid (PABA).

Target Selectivity Profiling in vitro

Selectivity is a critical attribute of a therapeutic agent, as it minimizes off-target effects. Profiling an inhibitor against a panel of related enzymes or proteins is a standard approach to assess its specificity.

To evaluate the selectivity of an inhibitor, it is screened against a variety of enzyme isoforms. For a sulfonamide derivative, this would likely include a panel of human carbonic anhydrase (CA) isoforms, as many sulfonamides are known to inhibit these enzymes. High selectivity for a target isoform over others is often a key objective in drug design to reduce the potential for side effects.

Table 2: Hypothetical Selectivity Profile of this compound (Note: The following data is illustrative and not based on actual experimental results for this compound.)

| Enzyme Isoform | Percent Inhibition at 1 µM |

|---|---|

| Carbonic Anhydrase I | Data not available |

| Carbonic Anhydrase II | Data not available |

| Carbonic Anhydrase IV | Data not available |

| Carbonic Anhydrase IX | Data not available |

To confirm the results from primary screening assays and to ensure the observed activity is not an artifact of the assay format, orthogonal assays are employed. These are mechanistically distinct methods used to measure the same biological event. For instance, if an enzymatic activity assay shows inhibition, a direct binding assay, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), could be used to confirm the physical interaction between the inhibitor and the target protein. This approach increases confidence in the measured binding affinity and selectivity.

Biophysical Characterization of Ligand-Target Binding in vitro

Biophysical techniques provide detailed insights into the physical interactions between a ligand and its target protein. These methods can confirm direct binding, determine binding affinity and stoichiometry, and elucidate the thermodynamic and structural basis of the interaction. Techniques such as X-ray crystallography can reveal the precise binding mode of the inhibitor within the enzyme's active site, offering valuable information for structure-activity relationship (SAR) studies and further optimization of the inhibitor. For example, crystallographic studies of other sulfonamides have shown how the sulfonamide group coordinates with the zinc ion in the active site of carbonic anhydrases.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

No studies utilizing Isothermal Titration Calorimetry (ITC) to determine the thermodynamic parameters (such as enthalpy, entropy, and binding affinity) of the interaction between this compound and any protein or molecular target have been identified in the public domain. ITC is a powerful technique for characterizing the energetic forces that drive binding events. harvard.eduamericanlaboratory.com The absence of such data means that the thermodynamic profile of this compound's potential interactions remains unknown.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Similarly, a search for studies employing Surface Plasmon Resonance (SPR) to elucidate the binding kinetics of this compound has yielded no results. SPR is a sensitive method for measuring the rates of association and dissociation of a ligand with a target molecule, providing crucial information about the dynamics of the interaction. Without SPR or equivalent kinetic data, the on- and off-rates for the binding of this compound to any potential biological partner are not characterized.

Structural Biology of this compound Complexes

There are no published reports on the structural biology of this compound in complex with any protein or other macromolecule.

X-ray Crystallography of Compound-Protein Adducts

No X-ray crystal structures of this compound bound to a protein target are available in the Protein Data Bank (PDB) or described in the scientific literature. rcsb.orgresearchgate.net X-ray crystallography provides high-resolution three-dimensional information about the precise orientation and interactions of a molecule within a protein's binding site. nih.govunits.it The lack of such structural data precludes any detailed understanding of its binding mode at an atomic level.

NMR Spectroscopy for Ligand-Target Interactions in Solution

Investigations using Nuclear Magnetic Resonance (NMR) spectroscopy to probe the interactions between this compound and potential molecular targets have not been reported. nih.govnih.gov NMR spectroscopy is a valuable tool for studying ligand-target interactions in solution, capable of identifying binding events and mapping the interaction site on the protein surface. nih.gov The absence of NMR studies means there is no information on how this compound might engage with a target in a solution state.

Exploration of Biological Activities and Applications Non Clinical/in Vitro Research Focus

Modulation of Specific Enzyme Families (e.g., Carbonic Anhydrases) in vitro

The primary sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. cu.edu.eg These enzymes play a critical role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The interaction of sulfonamides with the zinc ion in the active site of CAs forms the basis of their inhibitory activity. cu.edu.eg

Isoform-Specific Inhibition and Activation Profiles

Research has demonstrated that derivatives of sulfonamides can exhibit significant and selective inhibition against various human carbonic anhydrase (hCA) isoforms. The quest for isoform-selective inhibitors is a key area of research, as different hCA isoforms are implicated in a range of physiological and pathological processes. nih.govnih.gov Achieving selectivity is crucial for developing targeted therapies with minimal off-target effects.

For instance, studies on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have yielded examples of isoform-selective inhibitors for hCA I, II, IX, and XII. nih.gov Similarly, the investigation of sulfonamides with mono-, bi-, and tricyclic imide components has revealed compounds with varying inhibitory constants (Kᵢs) against these same isoforms. mdpi.com For example, some of these sulfonamides inhibited hCA I with Kᵢs ranging from 49 to over 10,000 nM, while showing more potent inhibition of hCA II with Kᵢs between 2.4 and 4515 nM. mdpi.com The tumor-associated isoforms hCA IX and hCA XII were also inhibited, with Kᵢs in the ranges of 9.7 to 7766 nM and 14 to 316 nM, respectively. mdpi.com

The structural modifications of the sulfonamide scaffold play a pivotal role in determining the isoform selectivity. The introduction of different chemical moieties can influence the binding affinity and orientation of the inhibitor within the active site of the various CA isoforms. mdpi.comnih.gov For example, the addition of substituted-benzylsulfanyl moieties to 5-thiophene-2-sulfonamide derivatives was explored to enhance flexibility and, consequently, isoform selectivity. mdpi.com

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound/Derivative Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Sulfonamides with imide moieties | 49 - >10,000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 |

| 2-oxindole benzenesulfonamide (B165840) conjugate (2b) | 97.6 | 8.0 | - | - |

| 2-oxindole benzenesulfonamide conjugate (3a) | 90.2 | 6.5 | 21.4 | - |

| 2-oxindole benzenesulfonamide conjugate (4a) | - | 3.0 | 13.9 | - |

| Pyrazolo[1,5-a]pyrimidine (B1248293) derivative (7a) | - | 26.4 | 23.0 | - |

This table presents a summary of inhibitory activities (Kᵢ values) of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms as reported in the literature. cu.edu.egmdpi.comunifi.it Dashes indicate that data was not provided in the cited sources.

Mechanistic Implications for Enzyme Function in Model Systems

The primary mechanism by which sulfonamides inhibit carbonic anhydrases involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. cu.edu.eg This interaction prevents the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the mechanistic basis of these interactions at a molecular level. acs.org These theoretical models help to elucidate the factors that govern the activity, chemoselectivity, and enantioselectivity of catalysts and inhibitors. acs.org Docking studies are also frequently used to rationalize the observed structure-activity relationships (SARs) and to visualize the binding modes of sulfonamide inhibitors within the active sites of different CA isoforms. mdpi.com These studies have revealed that the orientation of the inhibitor within the active site can vary significantly, with different parts of the molecule interacting with either the hydrophobic or hydrophilic halves of the active site, which can contribute to isoform selectivity. mdpi.com

Cellular Target Engagement Studies in vitro (Non-Human Cell Lines)

Beyond purified enzyme assays, the biological activity of 2-Aminocyclohexane-1-sulfonamide derivatives has been investigated in various non-human cellular models. These studies are crucial for understanding how these compounds affect cellular processes and for validating their potential as pharmacological tools.

Assessment in Cultured Cell Models (e.g., microbial, fungal, specific cell lines)

The effects of sulfonamides on microbial communities have been a subject of research. Studies have shown that sulfonamides can impact both the function and structural diversity of soil microbial communities. uni-konstanz.deresearchgate.net For example, in a Californian Mollic Haploxeralf soil, the addition of sulfonamides led to a decrease in urease and dehydrogenase activity, as well as a reduction in microbial and bacterial biomass. uni-konstanz.deresearchgate.net Interestingly, these compounds also caused a relative shift in the microbial community, favoring gram-negative bacteria and increasing the proportion of fungal biomass. uni-konstanz.deresearchgate.net

In the context of cancer research, sulfonamide derivatives have been evaluated against various cancer cell lines. For instance, certain five-membered heterocyclic sulfonamides have demonstrated selective activity against the MCF-7 breast cancer cell line, which is attributed to the inhibition of the tumor-associated isoforms CA IX and XII that are overexpressed in these cells. mdpi.com Similarly, novel 2-oxindole benzenesulfonamide conjugates have shown inhibitory activity against liver cancer cell lines. cu.edu.eg

Investigation of Cellular Pathway Modulation and Phenotypic Changes

The engagement of sulfonamide-based compounds with their cellular targets can lead to the modulation of various signaling pathways and result in observable phenotypic changes. The Library of Integrated Network-based Cellular Signatures (LINCS) program, for example, provides a vast dataset of how human cells respond at a genetic level to various perturbagens, including chemical compounds. nih.gov This resource can be instrumental in identifying the cellular pathways affected by novel sulfonamide derivatives.

For instance, the inhibition of specific carbonic anhydrase isoforms by sulfonamides can have downstream effects on cellular pH regulation, which is a critical factor in processes like tumorigenesis. cu.edu.eg In microbial systems, the impact of sulfonamides on enzyme activities like urease and dehydrogenase reflects a broader disruption of microbial metabolic functions. uni-konstanz.deresearchgate.net

Role as a Privileged Scaffold in Medicinal Chemistry Research and Chemical Probe Development

The sulfonamide group and its associated molecular frameworks are considered "privileged scaffolds" in medicinal chemistry. nih.govnih.gov This designation is due to their ability to serve as a versatile starting point for the design of ligands that can interact with a wide range of biological targets. nih.gov

The development of chemical probes—small molecules used to study the function of proteins and biological pathways—is a critical aspect of modern chemical biology. nih.govnih.gov Sulfonamide-based structures are frequently employed in the creation of such probes. For example, by modifying the sulfonamide scaffold, researchers can develop highly selective inhibitors for specific enzyme isoforms, which can then be used to dissect the roles of these enzymes in complex biological systems. nih.govnih.gov The ability to create both active and inactive analogues of these probes is crucial for validating their on-target effects. nih.gov

The pyrazolo[1,5-a]pyrimidine scaffold, when combined with a sulfonamide group, has been shown to yield effective and selective inhibitors of hCAs II, IX, and XII. unifi.itnih.gov The versatility of the sulfonamide scaffold allows for the systematic modification of its structure to optimize potency and selectivity, making it an invaluable tool for medicinal chemists in the ongoing effort to develop novel therapeutic agents and research tools. nih.govajchem-b.com

Design and Synthesis of Novel Chemical Probes

The sulfonamide functional group is a cornerstone in medicinal chemistry, and its integration into various molecular frameworks allows for the creation of diverse chemical libraries. researchgate.netresearchgate.net The synthesis of sulfonamides, including those based on a this compound scaffold, is a critical step in developing novel chemical probes for biological investigation. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.net

Recent synthetic strategies have focused on creating more complex and stereospecific molecules. For instance, processes have been developed for preparing specific stereoisomers, such as 2,3-trans-1,4-bridged cyclohexane (B81311) sulfonamide derivatives. google.com One patented method describes the separation of a cis/trans mixture of 1,4-bridged cyclohexane sulfonamides by reacting the mixture with an anionoid or water-soluble carbonyl reagent in a water/organic solvent system at a pH of 3-7. google.com This process selectively forms a water-soluble adduct with the trans isomer, allowing for its separation. google.com Such stereochemical control is vital in the design of chemical probes, as different isomers can exhibit vastly different biological activities and binding affinities.

The synthesis of new sulfonamide derivatives often begins with a versatile starting material, such as 2-aminopyridine (B139424), which can be modified through a series of reactions to introduce the desired sulfonyl chloride functionality and subsequently react with various amines to produce a library of compounds. imist.ma For example, a common route involves reacting 2-aminopyridine with p-bromo phenacyl bromide to form an imidazo[1,2-a]pyridine (B132010) intermediate. imist.ma This intermediate is then treated with chlorosulfonic acid to produce the corresponding sulfonyl chloride, which serves as a key building block for the final sulfonamide derivatives. imist.ma These systematic synthetic approaches are essential for generating novel probes to explore biological pathways and identify new therapeutic targets.

Theoretical Lead Compound Identification for Pre-clinical Research

Computational chemistry has become an indispensable tool in modern drug discovery for the theoretical identification of lead compounds before committing to costly and time-consuming synthesis and preclinical testing. imist.ma Techniques such as molecular docking, Density Functional Theory (DFT), and Petra/Osiris/Molinspiration (POM) analysis are employed to predict the biological potential of novel molecules, including derivatives of this compound. imist.ma These in silico methods help to characterize protein-protein interactions (PPIs) and identify targets suitable for small-molecule inhibitor development. ajwilsonresearch.com

Molecular docking studies, for example, are used to predict the binding mode and affinity of a ligand to the active site of a target protein. rsc.orgmdpi.com In the development of new sulfonamides, docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the compound's inhibitory activity. rsc.org For instance, docking studies on naphthoquinone sulfonamide derivatives as P2X7 receptor inhibitors indicated that active compounds bind to an allosteric site, with binding free energy calculations showing an affinity similar to known inhibitors. mdpi.com Similarly, theoretical analyses of newly synthesized imidazole[1,2-a]pyridine-sulfonamides showed an optimal drug-like score, guiding the selection of compounds for further experimental evaluation of their anticancer and antioxidant properties. imist.ma

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach that correlates the chemical structure of compounds with their biological activity. excli.de By building QSAR models from a dataset of synthesized and tested 2-aminothiazole (B372263) sulfonamide derivatives, researchers can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. excli.de These theoretical approaches streamline the drug discovery process, allowing for the rational design and prioritization of scaffolds like this compound for specific therapeutic applications, such as the development of selective COX-1 inhibitors or novel anticancer agents. mdpi.comnih.gov

Exploration of Other Biological Roles in vitro (e.g., protein-protein interaction modulation, receptor binding, anti-microbial activity)

The this compound scaffold and its derivatives are being explored for a variety of in vitro biological activities beyond their traditional roles. This research focuses on their potential to modulate complex biological systems at the molecular level.

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive targets for therapeutic intervention. ajwilsonresearch.comnih.gov Small molecules that can either inhibit or stabilize these interactions hold significant promise for treating a range of diseases. nih.govrsc.org The sulfonamide moiety is a key pharmacophore in the design of such modulators. nih.gov

A prominent model system for studying these interactions is the binding of ligands to FK506-binding proteins (FKBPs), such as FKBP12. nih.govchemrxiv.org Researchers have synthesized and studied bicyclic sulfonamides containing a cyclohexane ring to deconstruct the specific interactions between the sulfonamide group and the protein. nih.gov High-resolution cocrystal structures reveal that the sulfonamide oxygens form crucial hydrogen bonds with the protein. nih.govchemrxiv.org By synthesizing analogues where these oxygens are removed or replaced with nitrogen (forming sulfinamide and sulfonimidamide analogues, respectively), scientists can precisely determine the binding contribution of each atom. nih.govchemrxiv.org These studies provide a deeper understanding of how sulfonamide-based compounds interact with proteins and will aid in the rational design of new molecules capable of modulating PPIs. nih.govchemrxiv.org

Table 1: Investigated Biological Activities of Sulfonamide Derivatives

| Biological Target Class | Specific Target Example | Observed In Vitro Effect | Scaffold/Compound Type Mentioned | Reference |

|---|---|---|---|---|

| Protein-Protein Interactions (PPIs) | FKBP12 | Binding and modulation, stabilization of interactions. | Bicyclic sulfonamides, Sulfinamide and Sulfonimidamide analogues | nih.govchemrxiv.org |

| Receptors | P2X7 Purinergic Receptor | Inhibition (Antagonism) | Naphthoquinone sulfonamides | mdpi.com |

| Receptors | Serotonin (B10506) 5-HT2A Receptor | Inverse Agonism | Pimavanserin (B1677881) analogues | nih.gov |

| Enzymes | Carbonic Anhydrase | Inhibition | Thiazole-based sulfonamides | rsc.org |

| Enzymes | Urease | Inhibition | Thiazole-based sulfonamides | rsc.org |

| Microbes | Staphylococcus aureus (MRSA) | Antibacterial Activity | N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | nih.gov |

| Microbes | Escherichia coli | Antibacterial Activity | General Sulfonamides | nih.gov |

Receptor Binding

The structural versatility of sulfonamides allows for their design as specific ligands for various cell surface and intracellular receptors. In vitro binding assays are crucial for determining the affinity and selectivity of these compounds. For example, novel pimavanserin analogues have been designed and evaluated as potential inverse agonists for the serotonin 5-HT2A receptor. nih.gov In vitro competition receptor binding assays demonstrated that these new compounds showed high potency as 5-HT2A receptor inverse agonists in the human brain cortex and recombinant cells. nih.gov

In another area of research, naphthoquinone sulfonamide derivatives were tested for their inhibitory activity on the P2X7 purinergic receptor, which is involved in inflammatory responses. mdpi.com Several of the tested compounds showed promising results in vitro, with IC₅₀ values indicating potent inhibition of the receptor expressed in peritoneal macrophages. mdpi.com Molecular docking and dynamic studies supported these findings, suggesting the compounds bind to an allosteric site on the P2X7 receptor. mdpi.com These examples highlight the potential of using scaffolds like this compound to develop selective receptor modulators for research and therapeutic purposes.

Anti-microbial Activity

Sulfonamides were among the first effective chemotherapeutic agents used to treat bacterial infections, and research into their antimicrobial properties continues. nih.govnih.gov They are known to be effective against a broad spectrum of gram-positive and some gram-negative bacteria. nih.gov The mechanism often involves acting as an antimetabolite, interfering with folic acid synthesis in bacteria. nih.gov

Recent studies have focused on developing new sulfonamide derivatives to combat antibiotic resistance. For instance, the in vitro antibacterial activity of novel sulfonamide derivatives was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of nosocomial infections. nih.gov One compound, N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide, was found to be a potent antibacterial agent against S. aureus, with minimum inhibitory concentration (MIC) values demonstrating strong activity. nih.gov Notably, introducing an electron-withdrawing group onto the phenyl ring significantly increased the antimicrobial activity. nih.gov While many new sulfonamide derivatives containing coumarin (B35378) moieties showed good antioxidant activity, they did not exhibit remarkable antimicrobial effects, indicating that specific structural features are required for potent antibacterial action. nih.gov

Table 2: Antimicrobial Activity of Selected Sulfonamide Derivatives

| Compound Name | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I) | S. aureus ATTCC 29213 | MIC | 32 µg/mL | nih.gov |

| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide (II) | S. aureus ATTCC 29213 | MIC | 64 µg/mL | nih.gov |

| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide (III) | S. aureus ATTCC 29213 | MIC | 128 µg/mL | nih.gov |

| YM-1 (4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide) | Urease Enzyme | IC₅₀ | > YM-2 | rsc.org |

| YM-2 (4-(3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide) | Urease Enzyme | IC₅₀ | 1.90 ± 0.02 µM | rsc.org |

Advanced Analytical Methodologies for Research on 2 Aminocyclohexane 1 Sulfonamide

High-Resolution Mass Spectrometry (HRMS) for Structure Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of novel derivatives of 2-Aminocyclohexane-1-sulfonamide. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a molecule's elemental composition with high confidence. nih.gov This capability is crucial when proposing structures for new chemical entities, as it significantly narrows down the possible molecular formulas for an observed mass.

When a new derivative of this compound is synthesized, HRMS is used to obtain its high-resolution mass spectrum. The precise mass-to-charge ratio (m/z) of the molecular ion is used to calculate a unique elemental formula. For instance, if a derivative is formed by adding a benzoyl group to the amino function, HRMS can confirm the addition by matching the observed mass to the calculated mass of the expected product, C13H18N2O3S.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. In an MS/MS experiment, the molecular ion of the derivative is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint. By analyzing the mass differences between fragment ions, researchers can deduce the connectivity of atoms and the positions of substituents on the this compound scaffold, thus confirming the structure of the novel derivative.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structure determination of organic molecules like this compound and its derivatives in both solution and the solid state. europeanpharmaceuticalreview.comipb.pt While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of protons and carbons, advanced 2D NMR techniques are often required to solve more complex structures, establish stereochemistry, and assign all signals unambiguously. ipb.ptnih.gov

Two-dimensional (2D) NMR experiments are vital for deciphering the complex spin systems present in substituted cyclohexyl rings and for confirming the connectivity in derivatives of this compound. researchgate.netscribd.comprinceton.edu These experiments display correlations between nuclei as cross-peaks on a 2D map, simplifying spectral interpretation. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this compound, COSY is used to trace the proton-proton connectivities around the cyclohexane (B81311) ring. A cross-peak between two proton signals indicates that they are on adjacent carbons, allowing for the assignment of the entire cyclohexane spin system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (¹JCH). sdsu.edu It is exceptionally useful for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton signals. Each cross-peak in an HSQC spectrum represents a C-H bond, definitively linking the ¹H and ¹³C chemical shifts for each CHn group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). princeton.edusdsu.edu HMBC is critical for piecing together the molecular skeleton. For this compound, it can show correlations from the H-1 proton to the carbons of the sulfonamide group, and from the H-2 proton to other ring carbons, confirming the relative positions of the substituents. For derivatives, HMBC is essential for identifying the point of attachment of new functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is the primary NMR method for determining stereochemistry. For this compound, NOESY correlations can distinguish between cis and trans isomers by revealing through-space proximity between axial and equatorial protons on the cyclohexane ring and the substituents. For example, a NOESY cross-peak between H-1 and H-2 would suggest they are on the same face of the ring (cis relationship).

Table 1: Overview of 2D NMR Techniques for Structural Elucidation

| Technique | Correlation Type | Information Gained | Application for this compound |

|---|---|---|---|

| COSY | ¹H – ¹H (through 2-3 bonds) | Identifies coupled protons; traces H-H spin systems. | Maps proton connectivity around the cyclohexane ring. |

| HSQC | ¹H – ¹³C (through 1 bond) | Connects protons to their directly attached carbons. | Assigns ¹³C signals for all protonated carbons. |

| HMBC | ¹H – ¹³C (through 2-4 bonds) | Establishes long-range connectivity between protons and carbons. | Confirms placement of amino and sulfonamide groups and structure of derivatives. |

| NOESY | ¹H – ¹H (through space, <5 Å) | Identifies protons that are spatially close. | Determines relative stereochemistry (cis/trans isomers). |

The phenomenon of polymorphism, where a compound exists in multiple crystalline forms, is common in pharmaceuticals and other organic solids. nih.gov These different forms can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs of this compound. europeanpharmaceuticalreview.comresearchgate.net

In the solid state, molecules are held in a rigid lattice, and their NMR signals are influenced by the local crystalline environment. Polymorphs, having different crystal packing and intermolecular interactions (such as hydrogen bonding), will give rise to different NMR spectra. nih.govresearchgate.net ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) are the most common ssNMR experiments.

The chemical shifts in a ¹³C ssNMR spectrum are highly sensitive to molecular conformation and packing. europeanpharmaceuticalreview.com Therefore, if this compound exists as two different polymorphs, the ¹³C ssNMR spectra for each form will show a unique set of peaks, even though the molecules are chemically identical. researchgate.net Furthermore, ssNMR can provide information on the number of crystallographically distinct molecules in the asymmetric unit of the crystal lattice. europeanpharmaceuticalreview.com This makes ssNMR an invaluable tool for identifying the specific solid form of a sample and for studying phase transitions between polymorphs. researchgate.netbruker.com

Chromatographic Techniques for Purity, Enantiomeric Excess, and Preparative Separation

Chromatographic methods are essential for the analysis and purification of this compound. They are used to assess the chemical purity, determine the stereoisomeric composition, and isolate specific isomers. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds. nih.govmdpi.com For sulfonamides, reversed-phase HPLC (RP-HPLC) is typically employed. nih.gov In this technique, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The purity of a this compound sample is assessed by monitoring the column eluent with a detector, commonly a UV detector. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities, and their quantity can be determined by comparing their peak areas to that of the main compound. HPLC methods are validated to ensure they are accurate, precise, and linear for quantitative analysis. nih.gov

Table 2: Typical HPLC Conditions for Sulfonamide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase), 250 x 4.6 mm, 5 µm | Separates compounds based on polarity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes compounds from the column; acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis or Diode Array Detector (DAD) at ~270 nm | Detects and quantifies the analyte and impurities. |

| Injection Volume | 10-20 µL | Introduces a precise amount of sample into the system. |

This compound possesses two chiral centers (at C-1 and C-2), meaning it can exist as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The separation and quantification of these stereoisomers are critical, as they may have different biological activities. Chiral chromatography is the most effective technique for this purpose. yakhak.orgnih.gov

This technique uses a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. yakhak.org By running a sample containing all stereoisomers of this compound on a chiral HPLC system, one can separate the enantiomeric pairs and diastereomers. This allows for the determination of the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of a synthetic sample, which are crucial quality attributes for a chiral compound.

Table 3: Common Chiral Stationary Phases (CSPs) for Amine Separation

| CSP Type | Chiral Selector | Separation Principle |

|---|---|---|

| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., phenylcarbamates) | Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |

| Pirkle-type (Brush-type) | π-acidic or π-basic aromatic rings (e.g., dinitrophenyl glycine) | Relies on π-π interactions, hydrogen bonding, and steric hindrance. |

| Macrocyclic antibiotic | Vancomycin, Teicoplanin | Utilizes multiple interaction sites within cavities for complexation. |

| Crown Ether | Chiral crown ethers | Forms inclusion complexes, primarily for separating primary amines. nih.gov |

X-ray Crystallography for Small Molecule Absolute Configuration and Conformation

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a small molecule, providing precise information on bond lengths, bond angles, and torsional angles. nih.gov This technique is unparalleled in its ability to establish not only the connectivity and conformation of a molecule but also its absolute configuration in chiral, non-centrosymmetric space groups. mit.edu The determination of absolute configuration relies on the phenomenon of anomalous diffraction (or anomalous scattering), an inelastic interaction between X-ray photons and the core electrons of atoms within the crystal. mit.edu The strength of this anomalous signal is dependent on the atomic weight of the atoms present and the wavelength of the X-rays used. mit.edu Modern methodologies, such as the use of the Flack parameter, allow for a reliable assignment of the absolute stereochemistry, even for compounds containing atoms no heavier than oxygen, provided the crystal quality is sufficient. mit.edunih.gov

While a crystal structure for this compound itself is not publicly documented in the reviewed literature, a detailed analysis of the closely related derivative, N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, provides significant insight into the likely structural features. The absolute stereochemistry of this chiral sulfonamide was unequivocally confirmed as (1S, 2S) through X-ray diffraction, with a resulting Flack parameter of 0.00 (2), indicating a high degree of confidence in the assignment. nih.gov

The conformation of the molecule reveals that the cyclohexyl and benzene (B151609) substituents adopt a gauche orientation around the sulfonamide S—N bond, characterized by a C1—N1—S1—C7 torsion angle of 70.4 (2)°. nih.gov In the solid state, the crystal packing is dominated by intermolecular hydrogen-bonding. Specifically, molecules are linked into supramolecular chains along the nih.gov axis via hydrogen bonds between the sulfonamide N1—H1 group (donor) and the amine N2 atom (acceptor). nih.gov Weaker interactions, such as those between the amine N2—H2B group and a sulfonamide oxygen atom (O1), also contribute to the stability of the crystal lattice. nih.gov Such detailed conformational and interaction data is critical for understanding molecular recognition and informing the design of related compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₄N₂O₂S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.6835 (2) |

| b (Å) | 11.3965 (3) |

| c (Å) | 16.6348 (4) |

| Flack Parameter | 0.00 (2) |

| Key Torsion Angle (C1-N1-S1-C7) | 70.4 (2)° |

| Key H-Bond (N1-H1···N2) Distance (D···A) | 3.011 (8) Å |

Calorimetric and Spectroscopic Methods for Binding Thermodynamics and Conformation

While X-ray crystallography provides a static, solid-state picture, calorimetric and spectroscopic techniques are essential for characterizing the behavior of molecules like this compound in solution, particularly their binding interactions and conformational dynamics.

Calorimetric Methods for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for determining the complete thermodynamic profile of a binding interaction. researchgate.net By measuring the heat released or absorbed during the titration of a ligand into a solution containing a binding partner, ITC can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH) in a single experiment. researchgate.netmdpi.com From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a full understanding of the forces driving the interaction.

| Interacting System | Binding Affinity (Kₐ, M⁻¹) | Stoichiometry (n) | Enthalpy (ΔH, kJ/mol) | Gibbs Free Energy (ΔG, kJ/mol) | Reference |

|---|---|---|---|---|---|

| Sulfamethazine – Myoglobin (B1173299) | ~10⁴ | 1.01 | Not explicitly stated, but reaction is spontaneous | -37.28 | researchgate.net |

| Sulfadiazine – Myoglobin | Not explicitly stated | 0.97 | Not explicitly stated, but reaction is spontaneous | -15.29 | researchgate.net |

| Sulphapyridine – Fulvic Acids | Not applicable | Not applicable | -0.55 | -23.10 | researchgate.net |

| Diclofenac – Human Serum Albumin | ~10⁴ | 2 | Enthalpically favored | Enthalpically and entropically favored | nih.gov |

Spectroscopic Methods for Conformation

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the conformation of chiral molecules. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral sample, providing information about its three-dimensional structure in solution. nih.gov

The applicability of these techniques to the aminocyclohexane moiety is well-established. A study on cyclic peptides incorporating trans-2-aminocyclohexane carboxylic acid successfully used VCD spectroscopy, in conjunction with NMR and theoretical density functional theory (DFT) calculations, to elucidate the conformational features of the peptides in solution. nih.gov This demonstrates the power of VCD to probe the solution-state structure of molecules containing the same core cyclohexane ring as this compound. nih.gov Furthermore, CD spectroscopy can be used to detect conformational changes in a binding partner upon interaction with a ligand. For example, the binding of sulfonamide drugs to myoglobin resulted in a notable loss of the protein's helical structure, which was quantified by CD spectroscopy. researchgate.net Similarly, exciton-coupled CD has been used to correlate the stereochemistry of trans-1,2-diaminocyclohexane derivatives with their spectral output, making it a valuable tool for assigning absolute configuration in solution.

Future Perspectives and Emerging Research Avenues for 2 Aminocyclohexane 1 Sulfonamide